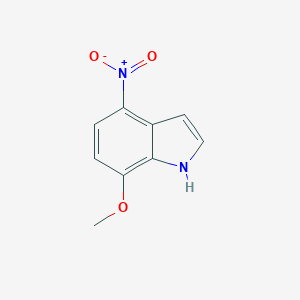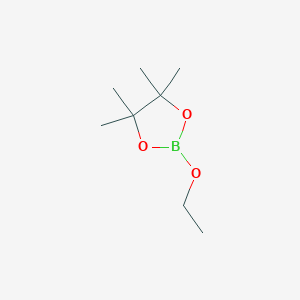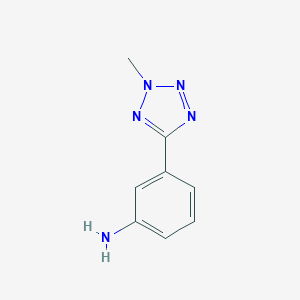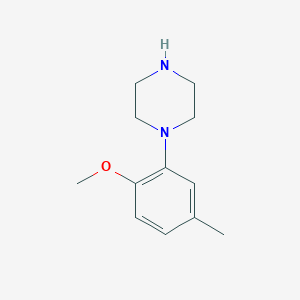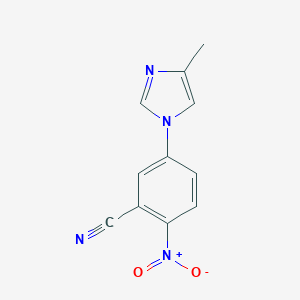
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is still under investigation. However, it has been suggested that the compound may act as a DNA intercalator and inhibit the activity of enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene has potent cytotoxic effects on cancer cells and induces cell death through apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its high cost and limited availability may pose a challenge for some research groups.
Orientations Futures
There are several future directions for the research on 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene. These include:
1. Further investigation of the mechanism of action of the compound to better understand its potential applications in medicinal chemistry.
2. Development of novel materials using 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene as a building block.
3. Exploration of the compound's potential as a probe for the detection of various analytes in analytical chemistry.
4. Investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
5. Development of more cost-effective and scalable synthesis methods for the compound to increase its availability for research.
Conclusion:
In conclusion, 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve maximum yield and purity, and its mechanism of action is still under investigation. Further research is required to fully understand the biochemical and physiological effects of the compound and to explore its potential applications in medicinal chemistry, material science, and analytical chemistry.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene involves the reaction between 4-nitrobenzaldehyde and 4-methylimidazole in the presence of a suitable base and solvent. This method has been optimized to achieve maximum yield and purity of the compound.
Applications De Recherche Scientifique
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, it has been used as a probe for the detection of various analytes.
Propriétés
Numéro CAS |
159686-96-1 |
|---|---|
Nom du produit |
4-(4-methyl-1H-imidazol-1-yl)-2-cyanonitrobenzene |
Formule moléculaire |
C11H8N4O2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
5-(4-methylimidazol-1-yl)-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2/c1-8-6-14(7-13-8)10-2-3-11(15(16)17)9(4-10)5-12/h2-4,6-7H,1H3 |
Clé InChI |
IVJGYDSAKLVGDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
SMILES canonique |
CC1=CN(C=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Synonymes |
5-(4-Methyl-1H-iMidazol-1-yl)-2-nitrobenzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



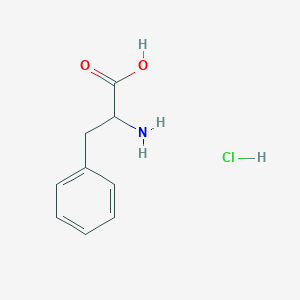

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)


